molecular formula C18H19N3O2S B10948130 4-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

4-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No.: B10948130
M. Wt: 341.4 g/mol
InChI Key: XNJGIZQNGILKPV-UHFFFAOYSA-N
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Description

4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is an organic compound with a complex structure that includes a pyrazole ring, a benzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl group and the benzenesulfonamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzyl chloride
  • 3-Methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzamide

Uniqueness

4-METHYL-N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-methyl-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H19N3O2S/c1-14-6-8-17(9-7-14)24(22,23)20-18-10-11-21(19-18)13-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3,(H,19,20)

InChI Key

XNJGIZQNGILKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC(=C3)C

Origin of Product

United States

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